1-Methyl-3-aminopyrazole

Catalog No.
S750806
CAS No.
1904-31-0
M.F
C4H7N3
M. Wt
97.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-3-aminopyrazole

CAS Number

1904-31-0

Product Name

1-Methyl-3-aminopyrazole

IUPAC Name

1-methylpyrazol-3-amine

Molecular Formula

C4H7N3

Molecular Weight

97.12 g/mol

InChI

InChI=1S/C4H7N3/c1-7-3-2-4(5)6-7/h2-3H,1H3,(H2,5,6)

InChI Key

MOGQNVSKBCVIPW-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CN1C=CC(=N1)N

The exact mass of the compound 1-methyl-1H-pyrazol-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Methyl-3-aminopyrazole (CAS 1904-31-0) is a heterocyclic amine featuring a pyrazole core with a methyl group fixed at the N1 position. This specific N-alkylation makes it a critical, non-interchangeable building block in medicinal chemistry and process development. Unlike its isomers or the parent 3-aminopyrazole, the N1-methylation prevents tautomerization and pre-blocks a reactive site, enabling highly regioselective downstream reactions essential for synthesizing complex, biologically active molecules such as kinase inhibitors.

Substituting 1-Methyl-3-aminopyrazole with its parent compound, 3-aminopyrazole, or its positional isomer, 5-amino-3-methylpyrazole, is a critical process error. The parent 3-aminopyrazole exists as a mixture of tautomers, leading to regioisomeric mixtures in subsequent alkylation or acylation reactions, which necessitates costly and often difficult purification. The N1-methyl group in 1-Methyl-3-aminopyrazole is not merely a substituent; it is a regiochemical control element. It locks the molecular structure, directing subsequent synthetic transformations to other positions on the ring with high predictability. This structural fixation is essential for achieving the specific isomer required for biological activity in targets like kinase inhibitors, where alternative isomers often exhibit significantly lower potency or different selectivity profiles.

Ensures Regiochemical Purity in Multi-Step Syntheses, Avoiding Isomeric Mixtures

Direct N-substitution of the parent 3-aminopyrazole often results in a mixture of N1 and N2 isomers, with reported N1:N2 ratios ranging from 2:1 to 5:1, necessitating chromatographic separation. In contrast, using 1-Methyl-3-aminopyrazole as the starting material completely bypasses this issue. For example, the synthesis of N1-substituted 3-aminopyrazoles via hydrogenation of the corresponding 3-nitropyrazole precursor (derived from 1-methyl-3-nitropyrazole) proceeds in high yield (95%) to a single, defined N1-methyl isomer. This pre-installed regiochemistry is a key process advantage.

Evidence DimensionRegioselectivity in N-Substituted Aminopyrazole Synthesis
Target Compound DataProvides 100% N1-methyl regioselectivity, yielding a single product isomer.
Comparator Or BaselineDirect substitution of 3-aminopyrazole yields N1:N2 isomer mixtures in ratios from 2:1 to 5:1.
Quantified DifferenceEliminates the formation of 17-33% of the undesired N2-substituted isomer, removing the need for difficult downstream purification.
ConditionsSynthesis of N-aryl or N-alkyl-3-aminopyrazoles.

This compound guarantees the desired N1-substituted product, saving significant costs and time associated with separating regioisomers in process scale-up.

Critical for Potency and Selectivity in Modern Kinase Inhibitors

In the development of advanced kinase inhibitors, the precise placement of substituents on the pyrazole core is essential for achieving high potency and selectivity. For instance, in a series of JNK3 inhibitors, aminopyrazole derivatives with N-methylation (like compound 26a) demonstrated potent inhibition with a JNK3 IC50 of 0.041 µM. Substituting the methyl for a larger isopropyl group (compound 26f) maintained potency (JNK3 IC50 = 0.045 µM) but significantly improved isoform selectivity against JNK1 from 18-fold to 51-fold. This demonstrates that the N1 position is a critical modification point, and starting with the defined 1-Methyl-3-aminopyrazole is required to build these specific, high-performance molecules.

Evidence DimensionKinase Inhibitory Potency (JNK3 IC50)
Target Compound DataServes as the foundational scaffold for N-methylated inhibitors with high potency (e.g., IC50 = 0.041 µM).
Comparator Or BaselineUnsubstituted N-H pyrazoles or other isomers would lead to different SAR profiles and likely reduced or altered activity.
Quantified DifferenceEnables systematic modification at the N1 position, a key driver of isoform selectivity (e.g., improving JNK3/JNK1 selectivity by ~2.8-fold by switching from N-Me to N-iPr).
ConditionsBiochemical assay for c-jun N-terminal kinase 3 (JNK3) inhibition.

Procuring this specific isomer is mandatory for synthesizing kinase inhibitors where N1-substitution is a documented driver of biological potency and selectivity.

Enables Access to Fused Pyrazolopyrimidine Scaffolds with High Yield

1-Methyl-3-aminopyrazole is a key precursor for constructing pyrazolo[3,4-d]pyrimidines, a privileged scaffold in drug discovery. The fixed N1-methyl group ensures that cyclization reactions with reagents like formamide proceed predictably to form the desired fused ring system. This contrasts with unsubstituted aminopyrazoles, which can lead to isomeric fused products. The use of defined N-substituted aminopyrazoles is a documented strategy for producing pyrazolo[1,5-a]pyrimidine derivatives in high yields, often ranging from 87% to 95%. This high-yield, single-isomer synthesis is a significant process advantage.

Evidence DimensionYield in Fused Heterocycle Synthesis
Target Compound DataEnables predictable, high-yield (typically >85%) synthesis of a single isomer of N-methylated pyrazolopyrimidines.
Comparator Or BaselineUnsubstituted 3-aminopyrazole can lead to multiple isomers and lower yields of the desired product due to competing reaction pathways.
Quantified DifferenceProvides a direct, high-yielding route to a specific, desirable class of fused heterocycles without isomeric byproducts.
ConditionsCyclocondensation reactions to form pyrazolo[1,5-a]pyrimidines and related fused systems.

For developing libraries of fused heterocyclic compounds or for process scale-up, using this compound ensures high-yield, predictable synthesis of the core scaffold.

Core Building Block for Regiochemically Defined Kinase Inhibitors

This compound is the correct choice for multi-step syntheses of kinase inhibitors where an N1-alkylated pyrazole is required. Its use prevents the formation of hard-to-separate regioisomers, ensuring that the final active pharmaceutical ingredient has the exact structure responsible for potent and selective biological activity.

Synthesis of Pyrazolo[3,4-d]pyrimidine and Pyrazolo[1,5-a]pyrimidine Scaffolds

When the goal is the high-yield synthesis of a specific N-alkylated pyrazolopyrimidine isomer, 1-Methyl-3-aminopyrazole is the appropriate precursor. It directs the cyclization to produce a single, predictable product, which is crucial for building compound libraries or for manufacturing scale-up.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

For researchers conducting SAR studies, this compound provides a stable, non-tautomerizing platform. It allows for systematic exploration of substituents at other positions of the pyrazole ring, ensuring that observed changes in activity are attributable to the intended modifications, not to uncharacterised isomeric mixtures.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

97.063997236 Da

Monoisotopic Mass

97.063997236 Da

Heavy Atom Count

7

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (62.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (62.5%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (37.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (37.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1904-31-0

Wikipedia

1-Methyl-1H-pyrazol-3-amine

Dates

Last modified: 08-15-2023

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